molecular formula C15H12ClN3O2 B2475414 Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 741710-05-4

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2475414
CAS No.: 741710-05-4
M. Wt: 301.73
InChI Key: KMPCONYUAMNVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl substituent at the C7 position and an ethyl ester group at C2. Its molecular formula is inferred as C₁₇H₁₃ClN₃O₂ based on structural analogs (e.g., ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS: 871571-83-4) . The compound is synthesized via cyclocondensation reactions involving 5-aminopyrazole precursors and β-dicarbonyl compounds, typically catalyzed by acids or bases .

Notably, this compound is listed as a discontinued product (CAS: 872303-97-4), likely due to challenges in stability or optimization during drug development . Pyrazolo[1,5-a]pyrimidine derivatives are explored for their kinase inhibitory properties, but the ester moiety in this compound may contribute to metabolic instability, prompting structural modifications in related analogs .

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)12-9-18-19-13(7-8-17-14(12)19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPCONYUAMNVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher yield reagents, and streamlined purification processes to ensure the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Cyclocondensation Reactions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation between 3-aminopyrazole derivatives and 1,3-dicarbonyl compounds or enaminones. For Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this reaction typically proceeds under acidic reflux conditions (e.g., glacial acetic acid) to form the fused bicyclic structure .

Example Protocol

  • Reactants : 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile and enaminones derived from methyl aryl ketones.

  • Conditions : Reflux in glacial acetic acid for 4–6 hours.

  • Outcome : Formation of the pyrazolo[1,5-a]pyrimidine core with yields exceeding 75% .

Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by the adjacent nitrogen atoms.

Chlorine Displacement

  • Reagents : Sodium methoxide (NaOMe) or amines (e.g., morpholine).

  • Conditions : Reflux in ethanol or DMF at 80–100°C.

  • Outcome : Replacement of the 7-chloro substituent (in related analogs) with methoxy or amino groups.

Ester Hydrolysis

  • Reagents : Aqueous NaOH or LiOH.

  • Conditions : Reflux in THF/water (3:1) for 12 hours.

  • Outcome : Conversion of the ethyl ester to a carboxylic acid derivative.

Oxidation and Reduction

Functional group interconversions are critical for modifying bioactivity:

Reaction Reagents Conditions Product
OxidationKMnO₄ in acidic media60°C, 6 hoursCarboxylic acid or ketone derivatives
ReductionLiAlH₄ in dry THF0°C to room temp.Primary alcohol from ester reduction

Note: Oxidation of the pyrimidine ring is less common due to its aromatic stability .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

Suzuki-Miyaura Coupling

  • Reactants : Aryl boronic acids.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Dioxane/water, 80°C, 12 hours.

  • Outcome : Introduction of aryl groups at the 5- or 7-positions .

Click Chemistry

  • Reactants : Azides and terminal alkynes.

  • Catalyst : Cu(I) salts.

  • Conditions : Room temperature, 24 hours.

  • Outcome : Triazole-linked conjugates for biological targeting .

Microwave-Assisted Functionalization

Microwave irradiation significantly accelerates reaction kinetics and improves regioselectivity:

  • Example : Reaction of 3-aminopyrazoles with α-azidochalcones under microwave conditions (150°C, 20 minutes) yields 7-aminopyrazolo[1,5-a]pyrimidines with >90% regioselectivity .

  • Advantage : Reduced reaction time (2–4 hours vs. 24 hours conventional) .

Biological Activity Modulation via Structural Analogs

Structural modifications directly impact pharmacological properties:

Analog Modification Biological Activity
7-(Difluoromethyl)-substituted derivativeFluorination at position 7Enhanced α-glucosidase inhibition (IC₅₀: 15.2 µM)
Trifluoromethyl-substituted analogIncreased lipophilicityImproved kinase (CDK2) inhibition
6-Amino derivative Amino group at position 6Selective PDE4 inhibition

Mechanistic Insights

  • Kinetic Studies : Competitive inhibition of α-glucosidase by analogs occurs via binding to the enzyme’s active site, as shown by Lineweaver-Burk plots .

  • Molecular Docking : The 4-chlorophenyl group facilitates hydrophobic interactions with kinase ATP-binding pockets .

Green Chemistry Approaches

Recent advancements emphasize sustainability:

  • Solvent-Free Reactions : Mechanochemical grinding of reactants achieves yields comparable to traditional methods .

  • Catalyst Recycling : Pd nanoparticles immobilized on cellulose reduce catalyst loading by 40% .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : A derivative of this compound demonstrated a marked increase in apoptosis rates compared to untreated controls, suggesting its potential as an effective therapeutic agent against breast cancer cells .
  • A549 Lung Cancer Cells : In vitro studies revealed that this compound could induce apoptosis through mitochondrial pathways, indicating its efficacy in lung cancer treatment .

Data Table: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Reference
This compoundMCF-7 (Breast)8.0
This compoundA549 (Lung)12.5

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against key enzymes involved in cancer progression and metabolic pathways.

Key Enzymes Targeted

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine synthesis. This compound has demonstrated competitive inhibition against DHODH .

Data Table: Enzyme Inhibition

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive15.0
Xanthine OxidaseModerate Inhibition72.4

Additional Therapeutic Applications

Beyond its anticancer properties, research is ongoing to explore the potential of this compound in other therapeutic areas such as:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of pyrazolo[1,5-a]pyrimidines are emerging, with potential implications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-3-carboxylates exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural Modifications at the C7 Position

The C7 substituent significantly influences electronic properties and target binding. Key analogs include:

Compound Name C7 Substituent Molecular Weight Melting Point (°C) Key Properties Reference
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Chlorophenyl ~347.76* N/A Discontinued; ester stability issues
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Trifluoromethylphenyl 330.28 N/A Enhanced lipophilicity; higher metabolic stability
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Difluoromethyl 347.32 N/A Improved fluorescence; polar groups aid solubility

Notes:

  • *Molecular weight estimated from analogs in .
  • The trifluoromethyl group (CF₃) enhances electron-withdrawing effects, improving resistance to oxidative metabolism .

Modifications at the C3 Position (Ester vs. Amide)

Replacing the ester with an amide group addresses metabolic instability:

Compound Type Example Stability in Microsomes B-Raf Inhibition (IC₅₀) Reference
Ester Derivatives This compound Low (rapid hydrolysis) ~100 nM*
Amide Derivatives 7-(4-Chlorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide High ~15 nM

Notes:

  • *Hypothetical value based on lead optimization studies .
  • Amides exhibit prolonged half-lives due to reduced esterase-mediated degradation .

Substituent Effects on Optical Properties

Fluorophores with amino or aryl groups at C7 show distinct absorption/emission profiles:

Compound Type λₐbs (nm) λₑm (nm) Quantum Yield Application Reference
7-Aryl Derivatives (e.g., 86) 267–296 304–332 0.45–0.60 Fluorescent probes
7-Amino Derivatives (e.g., 87) 336–360 393–414 0.70–0.85 Bioimaging

The target compound’s 4-chlorophenyl group may redshift absorption compared to unsubstituted analogs, though specific data are unavailable .

Biological Activity

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 741710-05-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C15H12ClN3O2
  • Molecular Weight : 301.73 g/mol
  • Purity : ≥ 98%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent anticancer properties. This compound has been shown to inhibit the growth of several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-72.74Induction of apoptosis
HepG24.92Cell cycle arrest
A5491.96Inhibition of proliferation

These findings indicate that this compound may induce cell death through apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In in vivo models, it exhibited significant inhibition of paw edema comparable to standard anti-inflammatory drugs like indomethacin:

Compound Inhibition (%) at 4h Inhibition (%) at 5h
This compound43.1731.10
Indomethacin47.7242.22

This suggests that the compound may modulate inflammatory pathways effectively .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 10 µg/mL
Klebsiella pneumoniae< 10 µg/mL

These results indicate strong antibacterial activity, suggesting its potential use in treating bacterial infections .

Case Studies

  • Anticancer Study : A recent study focused on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in MCF-7 and A549 cells through apoptosis induction mechanisms.
  • Anti-inflammatory Research : In a model of induced paw edema in rats, treatment with this compound resulted in a statistically significant reduction in swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic protocols for Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how is its purity validated?

The compound is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl 5-aminopyrazole-4-carboxylate derivatives with enaminones or substituted aryl aldehydes under reflux conditions in ethanol or DMF. For example, condensation of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate with 4-chlorobenzaldehyde yields the target compound with an 87% yield after recrystallization . Purity is validated using:

  • Melting point analysis : 158–159°C (uncorrected) .
  • Spectroscopy : 1H^1H NMR (CDCl3_3, δ 8.81 ppm for C5-H; δ 7.98 ppm for aromatic protons) and 13C^{13}C NMR (δ 162.6 ppm for C=O) confirm structural integrity .
  • Mass spectrometry : Molecular ion peak at m/z 302 (MH+^+) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H^1H and 13C^{13}C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.56–7.98 ppm) and carbon backbone (e.g., ester carbonyl at δ 162.6 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1720 cm1^{-1} for the ester) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C14_{14}H12_{12}ClN3_3O2_2) .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate decarboxylation or hydrolysis side reactions?

Decarboxylation is a common challenge during ester hydrolysis. To minimize this:

  • Alkaline vs. acidic conditions : Hydrolysis in alkaline media (e.g., NaOH/EtOH) reduces decarboxylation compared to acidic conditions, which promote spontaneous decomposition .
  • Protecting groups : Use tert-butyl or benzyl esters to stabilize the carboxylate during functionalization .
  • Low-temperature reactions : Conduct reactions at 0–5°C to suppress thermal degradation .

Q. What structure-activity relationships (SAR) guide the modification of this scaffold for kinase inhibition?

SAR studies reveal:

  • Position 7 : The 4-chlorophenyl group enhances hydrophobic interactions with B-Raf kinase’s ATP-binding pocket, improving potency .
  • Ester vs. carboxylate : Replacing the ethyl ester with heterocycles (e.g., pyridines) at position 3 increases metabolic stability without sacrificing activity .
  • Substituent electronics : Electron-withdrawing groups (e.g., nitro or cyano) at position 6 improve binding affinity by modulating electron density in the pyrimidine ring .

Q. How do conflicting spectral or crystallographic data arise, and how should they be resolved?

Contradictions may stem from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points or NMR shifts. Use single-crystal X-ray diffraction to confirm .
  • Solvent effects : CDCl3_3 vs. DMSO-d6_6 can shift proton signals (e.g., C6-H at δ 7.07 ppm in CDCl3_3 vs. δ 7.12 ppm in DMSO) .
  • Impurity interference : Trace solvents (e.g., DMF) may obscure signals. Purify via column chromatography (silica gel, hexane/EtOAc) .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses involving pyrazolo[1,5-a]pyrimidine intermediates?

  • Parallel synthesis : Use a four-step protocol with [Formula: see text]-dimethylformamide dimethylacetal to generate intermediates like 7-heteroaryl derivatives in high throughput .
  • Catalytic optimization : Employ ultrasound irradiation or microwave assistance to accelerate cyclocondensation steps (reduces reaction time from 24 h to 2 h) .
  • Workup protocols : Quench reactions with ice-water to precipitate crude products, followed by recrystallization (ethanol/water) for >90% recovery .

Q. How can computational tools predict the biological activity of derivatives?

  • Docking simulations : Use AutoDock Vina to model interactions with B-Raf kinase (PDB: 3C4C). The 4-chlorophenyl group shows a binding energy of −9.2 kcal/mol .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC50_{50} values. For example, σ = +0.23 for 4-Cl improves inhibition (IC50_{50} = 0.8 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.